4-Amino-2-methylbutane-1-thiol
Description
Significance of Amino Thiols as Versatile Bifunctional Organic Molecules
Amino thiols are a class of organic compounds that possess two distinct functional groups: an amino group (-NH₂) and a thiol group (-SH). This dual functionality makes them highly versatile building blocks in organic synthesis. The presence of both a nucleophilic amine and a nucleophilic, redox-active thiol on the same molecular scaffold allows for a diverse range of chemical transformations. These molecules can participate in reactions selectively at one site, or simultaneously at both, leading to the construction of complex molecular architectures. researchgate.netacs.org
The unique reactivity of each functional group is central to their utility. The amino group can act as a base or a nucleophile, participating in reactions such as acylation, alkylation, and the formation of imines and enamines. The thiol group, being a sulfur analog of an alcohol, is a potent nucleophile and can be easily oxidized to form disulfide bonds, or further to sulfenic, sulfinic, and sulfonic acids. rsc.orgchemistrysteps.com This orthogonal reactivity allows for stepwise functionalization, a key strategy in the synthesis of intricate molecules. The ability of these bifunctional molecules to form stable linkages with other molecules, such as in bioconjugation, highlights their importance in creating complex and functional chemical entities. acs.orgnih.gov
Scope and Relevance of Aliphatic Amino Thiols in Chemical Synthesis
Aliphatic amino thiols, where the amino and thiol groups are attached to a non-aromatic carbon backbone, are of particular interest in chemical synthesis due to their flexibility and diverse applications. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai The synthesis of aliphatic thiols can be achieved through various methods, including the reaction of alkyl halides with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793), followed by hydrolysis. chemistrysteps.comias.ac.in
The reactivity of aliphatic amino thiols is influenced by the length and structure of the carbon chain separating the two functional groups. This spacing can be tailored to control the regioselectivity of reactions and the conformational properties of the final products. In the realm of materials science, aliphatic dithiols are used to form self-assembled monolayers on metal surfaces, and the incorporation of an amino group adds another point of attachment or functionality. Furthermore, aliphatic amino thiols are fundamental in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. The ability to introduce both an amino and a thiol group in a single, relatively simple molecule makes them efficient building blocks for creating molecular diversity.
Contextualization of 4-Amino-2-methylbutane-1-thiol within Contemporary Organic Chemistry Research
The presence of a chiral center at the second carbon atom implies that this compound can exist as enantiomers, making it a potential candidate for use as a chiral ligand in asymmetric catalysis. The synthesis of such a molecule would likely involve multi-step sequences, potentially starting from a chiral precursor to ensure enantiomeric purity. General synthetic routes to N-protected amino alkyl thiols have been developed and could be adapted for the preparation of this specific compound. ias.ac.in
While detailed research findings on this compound are limited, its properties can be inferred from its structure and the known reactivity of similar aliphatic amino thiols. The primary amine offers a site for peptide coupling or for the introduction of other functionalities, while the primary thiol is available for nucleophilic substitution, addition reactions, or the formation of disulfide bonds. The methyl group at the 2-position could influence the molecule's conformation and reactivity.
Below are the known chemical and physical properties of this compound.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃NS |
| Molecular Weight | 119.23 g/mol |
| CAS Number | 2353699-55-3 |
| Appearance | Not specified, likely a liquid with a characteristic thiol odor |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Density | Not determined |
Table 1: Physicochemical properties of this compound. Data sourced from public chemical databases. nih.govsigmaaldrich.com
The study of such bifunctional molecules is crucial for the development of new synthetic methodologies and the creation of novel functional materials and therapeutic agents. While this compound itself is not the subject of extensive current research, its structural features place it within a class of compounds that are of significant interest to the synthetic chemistry community.
Structure
3D Structure
Properties
Molecular Formula |
C5H13NS |
|---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
4-amino-2-methylbutane-1-thiol |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3 |
InChI Key |
JUQAWNRQYRTSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CS |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 Methylbutane 1 Thiol and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-Amino-2-methylbutane-1-thiol, the primary strategic disconnections involve the carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds.
Two main retrosynthetic pathways can be envisioned:
Pathway A: C-N Disconnection First: This approach involves the disconnection of the C-N bond, leading to a thiol-containing haloalkane or other electrophilic precursor and an ammonia (B1221849) equivalent. This strategy prioritizes the introduction of the thiol group before the amine.
Pathway B: C-S Disconnection First: Alternatively, disconnection of the C-S bond suggests an amino-containing precursor with a suitable leaving group (e.g., a halide or tosylate) and a thiol equivalent. This pathway focuses on establishing the amino functionality first.
A key precursor in many potential syntheses is the corresponding amino alcohol, 4-amino-2-methylbutan-1-ol. This intermediate can be accessed and then the hydroxyl group can be converted to a thiol. The chirality of the final product can be traced back to a chiral precursor, often introduced early in the synthesis. For instance, the synthesis of (R)-4-Amino-2-methylbutane-1-thiol would likely proceed from a chiral starting material that establishes the stereocenter at the C2 position.
| Disconnection | Precursors | Synthetic Strategy |
| C-N Bond | 4-Halo-3-methylbutane-1-thiol + Ammonia equivalent | Introduction of the amine group in the final steps. |
| C-S Bond | 4-Amino-2-methylbutan-1-halide + Thiol equivalent | Introduction of the thiol group in the final steps. |
| C-O to C-S Conversion | 4-Amino-2-methylbutan-1-ol | Synthesis of the amino alcohol followed by conversion of the hydroxyl group to a thiol. |
Classical Approaches to Aliphatic Amino Thiol Synthesis
Classical methods in organic synthesis provide robust and well-established routes to functional groups present in this compound.
Gabriel Synthesis Variants for Primary Amines Followed by Thiol Introduction
The Gabriel synthesis is a reliable method for the preparation of primary amines, avoiding the overalkylation often seen with direct amination with ammonia. wikipedia.orgmasterorganicchemistry.comlibretexts.org This strategy would fall under Pathway B of our retrosynthetic analysis.
A plausible synthetic sequence would be:
Starting Material: A suitable starting material would be a dihaloalkane such as 1,4-dibromo-2-methylbutane.
Phthalimide (B116566) Alkylation: The synthesis would commence with the reaction of potassium phthalimide with the dihaloalkane. Due to the steric hindrance at the C2 position, the reaction is expected to occur preferentially at the less hindered C4 position.
Thiol Introduction: The remaining halide at the C1 position can then be displaced by a sulfur nucleophile.
Deprotection: Finally, the phthalimide protecting group is removed, typically by hydrazinolysis (the Ing-Manske procedure), to yield the desired primary amine. wikipedia.org
| Step | Reaction | Reactants | Product |
| 1 | Nucleophilic Substitution (Gabriel) | 1,4-dibromo-2-methylbutane, Potassium phthalimide | N-(4-bromo-3-methylbutyl)phthalimide |
| 2 | Nucleophilic Substitution (Thiolation) | N-(4-bromo-3-methylbutyl)phthalimide, Sulfur nucleophile | N-(4-thio-3-methylbutyl)phthalimide derivative |
| 3 | Hydrazinolysis | N-(4-thio-3-methylbutyl)phthalimide derivative, Hydrazine | This compound |
Nucleophilic Substitution Reactions for Thiol Formation
Direct nucleophilic substitution is a common method for introducing a thiol group. stackexchange.com This can be achieved using various sulfur nucleophiles. A common precursor for this route is an alkyl halide.
One effective method involves the use of thiourea (B124793). The alkyl halide is first treated with thiourea to form an isothiouronium salt, which is then hydrolyzed with a base to furnish the thiol. stackexchange.com This method is often preferred over using sodium hydrosulfide (B80085) directly, as it can minimize the formation of dialkyl sulfide (B99878) byproducts. stackexchange.com
Another widely used approach is the reaction with a thioacetate (B1230152) salt to form a thioester, which can then be hydrolyzed to the thiol. rsc.org
| Sulfur Nucleophile | Intermediate | Final Product Formation |
| Sodium Hydrosulfide (NaSH) | Direct formation | Prone to sulfide byproduct formation. stackexchange.com |
| Thiourea | Isothiouronium salt | Hydrolysis with base. stackexchange.com |
| Potassium Thioacetate | Thioacetate ester | Hydrolysis with acid or base. sigmaaldrich.com |
Reductive Cleavage Strategies for Thiol Liberation
As mentioned, a common strategy for introducing a thiol group is through a thioester intermediate, such as a thioacetate. sigmaaldrich.com The final step in this sequence is the cleavage of the thioester to liberate the free thiol.
This can be accomplished by hydrolysis under acidic or basic conditions. sigmaaldrich.com For substrates sensitive to harsh conditions, milder methods for thioacetate deprotection have been developed. researchgate.net Reductive cleavage is another powerful method for liberating thiols from thioesters.
Modern Catalytic and Stereoselective Syntheses of Amino Thiols
Modern synthetic methods offer more elegant and efficient pathways to chiral molecules, often employing catalytic and stereoselective reactions.
Enantioselective Approaches to Chiral Amino Thiol Synthesis, including (R)-4-Amino-2-methylbutan-1-ol Analogs
The synthesis of enantiomerically pure this compound, for example, the (R)-enantiomer, would ideally start from a chiral precursor. A highly valuable precursor is (R)-4-Amino-2-methylbutan-1-ol. The synthesis of this chiral amino alcohol has been reported and can serve as a key building block.
A potential stereoselective synthesis of (R)-4-Amino-2-methylbutane-1-thiol could proceed as follows:
Synthesis of (R)-4-Amino-2-methylbutan-1-ol: This can be achieved through various asymmetric methods, including the use of chiral auxiliaries or asymmetric catalysis. A known route involves the stereoselective reduction of a suitable precursor.
Protection of the Amine: To avoid side reactions, the amino group of (R)-4-Amino-2-methylbutan-1-ol would likely be protected with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group.
Conversion of the Alcohol to a Thiol: The protected amino alcohol can then be converted to the corresponding thiol. A common method is the Mitsunobu reaction. organic-chemistry.orgmissouri.edu This reaction allows for the conversion of a primary alcohol to a thioester (using a thioacid like thioacetic acid) with inversion of configuration, although for a primary alcohol, no stereocenter is inverted. The reaction of the alcohol with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of a sulfur nucleophile like thioacetic acid would yield the protected amino thioacetate. organic-chemistry.orgmissouri.eduyoutube.com
Deprotection: Finally, removal of the amine protecting group and hydrolysis of the thioester would yield the target enantiomerically pure (R)-4-Amino-2-methylbutane-1-thiol.
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Asymmetric Synthesis | Chiral catalyst/auxiliary | (R)-4-Amino-2-methylbutan-1-ol |
| 2 | Amine Protection | Boc-anhydride or Cbz-Cl | N-protected-(R)-4-amino-2-methylbutan-1-ol |
| 3 | Thiol Introduction (Mitsunobu) | PPh₃, DEAD/DIAD, Thioacetic acid | N-protected-(R)-4-thioacetyl-2-methylbutane-1-amine |
| 4 | Deprotection | Acid (for Boc), H₂/Pd (for Cbz), and base for thioacetate | (R)-4-Amino-2-methylbutane-1-thiol |
Transition-Metal Catalyzed C-S and C-N Bond Formations
The construction of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of this compound. Transition-metal catalysis offers powerful and efficient methods for forging these bonds with high selectivity. mdpi.com Over the past few decades, significant progress in transition-metal-catalyzed coupling reactions has provided new synthetic routes for molecules like phenols and aryl thiols, and these principles can be extended to aliphatic compounds. nih.gov
For the synthesis of aminothiol (B82208) precursors, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental for C-N bond formation. Similarly, palladium or copper-catalyzed cross-coupling reactions can be employed to form C-S bonds. For instance, a suitable halo-alcohol precursor could undergo a catalyzed reaction with a sulfur source, or an unsaturated precursor could be functionalized via hydrothiolation. These catalytic systems are valuable for creating complex molecules and can be applied in the synthesis of pharmaceuticals and other bioactive compounds. mdpi.comnih.gov The versatility of transition metal complexes allows for a wide range of transformations, accelerating the production of valuable molecules. mdpi.com
Key considerations in transition-metal catalyzed synthesis include:
Catalyst Choice: Palladium, copper, and nickel complexes are commonly used, each with specific activities and substrate scopes.
Ligand Selection: The ligand bound to the metal center is crucial for tuning the catalyst's reactivity and selectivity.
Reaction Conditions: Temperature, solvent, and base are optimized to maximize yield and minimize side reactions.
Chemo- and Regioselective Functionalization Strategies
Given the presence of two reactive functional groups (amine and thiol), chemo- and regioselectivity are paramount in the synthesis and subsequent modification of this compound. Chemoselective strategies aim to react with one functional group while leaving the other untouched, which is essential when building the molecule or using it as a synthetic intermediate. researchgate.net
Regioselectivity ensures that reactions occur at the desired position on the molecular backbone. For example, in synthesizing the this compound scaffold, it is critical to introduce the amino group at the C4 position and the thiol group at the C1 position. This can be achieved by starting with a precursor that has functional groups at these specific positions, which can then be converted to the desired amine and thiol. Strategies often rely on the inherent reactivity differences of precursor functional groups (e.g., halides, tosylates) or the use of directing groups to guide the reaction to a specific site. mdpi.com The development of methods for direct and selective C-H functionalization is also a growing area of interest, offering more atom-economical synthetic routes. mdpi.comrsc.org
Protecting Group Chemistries in the Synthesis of this compound
To prevent unwanted side reactions and ensure specific transformations, the use of protecting groups for both the amine and thiol functionalities is an essential strategy in the synthesis of this compound. springernature.combiosynth.com An ideal protecting group can be easily introduced, is stable under various reaction conditions, and can be removed cleanly and selectively without affecting other parts of the molecule. biosynth.com Orthogonal protecting group strategies, where different groups can be removed under distinct conditions, are particularly powerful. organic-chemistry.org
Amine Protection Strategies (e.g., Boc, Fmoc, Z-protected variants)
The nucleophilic nature of the amino group necessitates its protection during many synthetic steps. Carbamate-based protecting groups are widely used due to their stability and well-established deprotection methods. organic-chemistry.org
Boc (tert-Butoxycarbonyl): This group is a cornerstone of amine protection, particularly in peptide synthesis. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its base-lability. It is stable to acidic conditions but can be quickly removed with a mild base, such as a solution of piperidine (B6355638) in DMF. This orthogonality to the acid-labile Boc group makes it highly valuable in complex syntheses. creative-peptides.com
Z (Benzyloxycarbonyl): Also known as Cbz, the Z group is a classic amine protecting group. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid. creative-peptides.com
Table 1: Common Amine Protecting Groups | Protecting Group | Structure | Abbreviation | Common Deprotection Conditions | Stability | | :--- | :--- | :--- | :--- | :--- | | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Base, Hydrogenation | | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Acid, Hydrogenation | | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd), Strong Acid (HBr/AcOH) | Mild Acid/Base |
Thiol Protection Strategies (e.g., Thioacetate, Trityl)
Thioacetate: An acetyl group can serve as a simple protecting group for a thiol. The resulting thioacetate is stable to acidic conditions. The thiol can be regenerated by basic hydrolysis (e.g., with sodium hydroxide (B78521) or ammonia) or by reaction with a reducing agent.
Trityl (Triphenylmethyl, Trt): The bulky trityl group provides excellent protection for thiols. It is typically introduced by reacting the thiol with trityl chloride. The Trt group is stable to basic conditions but is cleaved under acidic conditions, often with TFA in the presence of a scavenger like triethylsilane to prevent side reactions. creative-peptides.com
Table 2: Common Thiol Protecting Groups | Protecting Group | Structure | Abbreviation | Common Deprotection Conditions | Stability | | :--- | :--- | :--- | :--- | :--- | | Acetyl (as Thioacetate) | Ac | Base (e.g., NaOH, NH₃), Reducing Agents | Acid | | Triphenylmethyl | Trt | Acid (e.g., TFA) with Scavengers | Base, Oxidation/Reduction |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. The optimization of reaction conditions is critical to ensure the process is efficient, cost-effective, safe, and reproducible. For the synthesis of this compound, this involves a systematic evaluation of all reaction parameters.
Key parameters for optimization and scaling include:
Reagent and Catalyst Loading: Minimizing the amount of expensive reagents and catalysts without compromising reaction time or yield is a primary goal.
Solvent Selection: The choice of solvent affects reaction rates, solubility, and product isolation. For scalable synthesis, factors like cost, safety (flammability, toxicity), and environmental impact are crucial.
Temperature and Pressure Control: Precise control over temperature is essential for managing reaction kinetics and preventing side reactions. On a large scale, heat transfer becomes a significant engineering challenge.
Workup and Purification: The purification method must be robust and scalable. Crystallization is often preferred over chromatography for large-scale production due to its efficiency and lower cost.
Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Methylbutane 1 Thiol
Reactivity of the Thiol Group (-SH)
The thiol group is known for its potent nucleophilicity and its susceptibility to oxidation. Its reactivity is central to many of the transformations involving 4-Amino-2-methylbutane-1-thiol.
The thiol group of this compound is a strong nucleophile, a characteristic enhanced by the high polarizability of the sulfur atom. masterorganicchemistry.com In the presence of a base, it can be deprotonated to form the corresponding thiolate anion (RS⁻), which is an even more potent nucleophile. masterorganicchemistry.com This thiolate can readily participate in bimolecular nucleophilic substitution (SN2) reactions with a variety of electrophiles, particularly primary and secondary alkyl halides. masterorganicchemistry.com
The SN2 mechanism involves a backside attack on the electrophilic carbon, leading to the displacement of a leaving group and an inversion of stereochemical configuration at the carbon center. ucsd.edumasterorganicchemistry.com The rate of SN2 reactions is sensitive to steric hindrance at the electrophilic carbon. ucsd.edulibretexts.org For this compound reacting with an alkyl halide, the primary nature of the thiol ensures minimal steric hindrance around the nucleophilic sulfur atom, facilitating the reaction.
| Alkyl Halide Substrate | Structure | Relative Reaction Rate | Key Factors |
|---|---|---|---|
| Methyl Bromide | CH3Br | Very Fast | Minimal steric hindrance. masterorganicchemistry.com |
| Ethyl Bromide | CH3CH2Br | Fast | Primary substrate, low steric hindrance. masterorganicchemistry.com |
| Isopropyl Bromide | (CH3)2CHBr | Slow | Secondary substrate, increased steric hindrance. masterorganicchemistry.com |
| tert-Butyl Bromide | (CH3)3CBr | No Reaction | Tertiary substrate, severe steric hindrance prevents backside attack. ucsd.edu |
Thiols are readily oxidized to various sulfur-containing functional groups. The specific product depends on the strength of the oxidizing agent used. A common and mild oxidation reaction for thiols is the formation of a disulfide. This reaction involves the coupling of two thiol molecules to form a disulfide bond (S-S), which can be achieved with mild oxidants like molecular oxygen (O₂), hydrogen peroxide (H₂O₂), or iodine (I₂). wsu.edu
Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. This progression typically proceeds from the thiol to a sulfenic acid (R-SOH), then to a sulfinic acid (R-SO₂H), and finally to a sulfonic acid (R-SO₃H). wsu.edu These higher oxidation states are important in various chemical and biological contexts. nih.gov
| Oxidation Product | General Structure | Typical Oxidizing Reagents |
|---|---|---|
| Disulfide | R-S-S-R | Air (O2), I2, mild H2O2 |
| Sulfenic Acid | R-SOH | Controlled oxidation, often transient |
| Sulfinic Acid | R-SO2H | KMnO4, HNO3 |
| Sulfonic Acid | R-SO3H | Strong H2O2, Peroxy acids |
The thiol group of this compound can act as a potent nucleophile in Michael addition reactions, also known as conjugate or 1,4-additions. researchgate.netacs.org In this type of reaction, the thiol adds across the double bond of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). nih.gov The thia-Michael addition is a highly efficient "click" reaction that can proceed under mild conditions, often catalyzed by a base which generates the more nucleophilic thiolate anion. nih.govnih.gov
This reaction is widely used in organic synthesis and bioconjugation due to its high selectivity for thiols and favorable reaction kinetics. acs.orgnih.gov The resulting product is a stable thioether. The reversibility of the thia-Michael reaction has also been explored for the development of dynamic covalent networks. nih.gov
| Class of Michael Acceptor | Example Structure | Resulting Adduct Structure (Partial) |
|---|---|---|
| α,β-Unsaturated Ketone | R-S-CH2CH2C(O)CH3 | |
| Acrylate (B77674) Ester | R-S-CH2CH2COOCH3 | |
| Acrylonitrile | R-S-CH2CH2CN | |
| Maleimide | Thioether adduct to the double bond | |
| R represents the 4-amino-2-methylbutyl group. |
Reactivity of the Amino Group (-NH2)
The primary amino group in this compound is a basic and nucleophilic center. Its reactivity complements that of the thiol group, allowing for a different set of chemical transformations.
As a primary amine, the -NH₂ group is a competent nucleophile that readily reacts with electrophiles. One of the most fundamental reactions is amidation, where the amine attacks an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This reaction is a cornerstone of peptide synthesis. mdpi.com
The amino group can also undergo alkylation when treated with alkyl halides. This SN2 reaction leads to the formation of a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to subsequent alkylations, yielding a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. Controlling the extent of alkylation can be a synthetic challenge.
| Reaction Type | Electrophile | Product Functional Group | Notes |
|---|---|---|---|
| Amidation | Acyl Chloride (R'-COCl) | Amide (R-NH-COR') | Generally high-yielding and specific. |
| Amidation | Acid Anhydride ((R'CO)2O) | Amide (R-NH-COR') | Forms an amide and a carboxylic acid byproduct. |
| Alkylation | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R') | Prone to over-alkylation to form tertiary and quaternary products. monash.edu |
| Sulfonylation | Sulfonyl Chloride (R'-SO2Cl) | Sulfonamide (R-NH-SO2R') | Forms a stable sulfonamide, a common protecting group for amines. monash.edu |
| R represents the 2-methyl-1-mercaptobutan-4-yl group. |
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and readily undergoes dehydration, particularly under acidic conditions, to yield an imine (also known as a Schiff base). nih.gov
This reaction is reversible, and the position of the equilibrium can be influenced by reaction conditions, such as the removal of water to drive the reaction toward the imine product. rsc.org The formation of imines is a critical transformation in both organic synthesis and biochemistry. nih.gov
| Carbonyl Compound | Structure | Product | Product Structure (Partial) |
|---|---|---|---|
| Benzaldehyde | C6H5CHO | N-Benzylidene Imine | R-N=CHC6H5 |
| Acetone | (CH3)2CO | N-Isopropylidene Imine | R-N=C(CH3)2 |
| Cyclohexanone | C6H10O | N-Cyclohexylidene Imine | R-N=C6H10 |
| R represents the 2-methyl-1-mercaptobutan-4-yl group. |
Intramolecular Cyclization and Ring Formation Pathways
The proximate amino and thiol functional groups in this compound are predicted to readily undergo intramolecular cyclization reactions to form heterocyclic structures. The most probable pathway involves the nucleophilic attack of the thiol group on an electrophilically activated carbon atom, often facilitated by the amino group.
One common transformation for aminothiols is their reaction with nitriles, which proceeds through the formation of a thiazoline (B8809763) ring. Although this is an intermolecular reaction, it demonstrates the propensity for the amino and thiol groups to cooperate in forming five-membered rings. In a hypothetical intramolecular scenario, if the carbon backbone of this compound were modified to contain an electrophilic center, such as a nitrile or a carbonyl group, cyclization would be highly favored.
For instance, the reaction of aminothiols with α-aminonitriles leads to the formation of five or six-membered heterocyclic rings. The rate of this ring formation is sensitive to pH. Under basic conditions, the thiol is deprotonated to the more nucleophilic thiolate, which accelerates the cyclization. Conversely, under acidic conditions, the reaction can still proceed, albeit likely at a slower rate, with the neutral thiol acting as the nucleophile.
Based on the structure of this compound, a likely intramolecular cyclization product, upon reaction with a suitable electrophile like a carbonyl compound, would be a substituted tetrahydro-1,3-thiazine. The six-membered ring is a thermodynamically stable arrangement.
Table 1: Predicted Intramolecular Cyclization Products of this compound with Various Electrophiles
| Electrophile | Predicted Heterocyclic Product | Ring Size |
| Formaldehyde | 4-methyl-1,3-thiazinane | 6 |
| Acetone | 2,2,4-trimethyl-1,3-thiazinane | 6 |
| Benzaldehyde | 4-methyl-2-phenyl-1,3-thiazinane | 6 |
This table is illustrative and based on the expected reactivity of aminothiols.
Mechanistic Studies of Specific Transformations Involving Both Functional Groups
The interplay between the amino and thiol groups in this compound is central to its reactivity. Mechanistic studies on similar molecules reveal a cooperative effect where one group enhances the reactivity of the other.
Intramolecular hydrogen bonding between the amino and thiol groups of this compound is expected to play a significant role in its conformational preferences and reactivity. A hydrogen bond between the lone pair of the nitrogen atom and the hydrogen of the thiol group (N···H-S) or between the lone pair of the sulfur atom and a hydrogen of the amino group (S···H-N) could pre-organize the molecule into a cyclic conformation, thereby facilitating intramolecular reactions.
In related systems, hydrogen bonding has been shown to stabilize intermediates and transition states. For example, in the reaction of aminothiols with elemental sulfur, hydrogen-bonding interactions between the proximal amine and the resulting polysulfide species help to stabilize these anionic intermediates. This stabilization can facilitate subsequent reactions, such as sulfur transfer.
The strength of such hydrogen bonds can be influenced by the solvent environment and the substitution pattern on the molecule. While sulfur is not as electronegative as oxygen or nitrogen, it can still participate in meaningful hydrogen bonds, particularly when the acidity of the S-H proton is increased or the basicity of the acceptor atom is enhanced.
The choice of solvent is predicted to have a profound impact on the kinetics and selectivity of reactions involving this compound. The effect of the solvent will largely depend on its ability to solvate the reactants, intermediates, and transition states.
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the amino and thiol groups. This solvation can stabilize the ground state of the molecule. For reactions where the transition state is more charged than the reactants, an increase in solvent polarity can accelerate the reaction rate. However, for nucleophilic attack by the thiol group, protic solvents can form a solvent cage around the thiolate anion through hydrogen bonding, which may decrease its nucleophilicity and slow down the reaction.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments but lack acidic protons. They are effective at solvating cations but are less effective at solvating anions. As a result, the nucleophilicity of the thiolate anion would be enhanced in a polar aprotic solvent, leading to a significant rate enhancement for nucleophilic substitution reactions.
Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, intramolecular hydrogen bonding within the this compound molecule would be more pronounced, potentially leading to different conformational preferences and reactivity compared to polar environments. The solubility of the aminothiol (B82208) itself might be limited in such solvents.
Table 2: Predicted Relative Reaction Rates for Nucleophilic Attack by the Thiolate of this compound in Different Solvents
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 78 | ~5-10 |
| DMSO | Polar Aprotic | 47 | ~1000-1500 |
| DMF | Polar Aprotic | 37 | ~2500-3000 |
| Acetonitrile | Polar Aprotic | 37 | ~4500-5000 |
This table is based on general principles of solvent effects on SN2 reactions involving anionic nucleophiles and is intended to be illustrative for this compound.
Stereochemical Outcomes in Reactions Involving the Chiral Center
The presence of a chiral center at the 2-position of the butane (B89635) chain in this compound introduces the element of stereochemistry into its reactions. The stereochemical outcome of a reaction will depend on whether the chiral center itself participates in the reaction or if it influences the stereochemistry of a newly formed chiral center.
If a reaction creates a new stereocenter, the existing chiral center in this compound can direct the stereochemical outcome, leading to the formation of diastereomers in unequal amounts (diastereoselective reaction). This is due to the different energies of the diastereomeric transition states. For example, in an intramolecular cyclization that forms a new chiral center, the methyl group at the 2-position will likely favor a pseudo-equatorial position in the transition state, leading to a preferred stereoisomer of the product.
In reactions where the chiral center is not directly involved, it can still influence the reactivity of the molecule. However, if the reaction involves nucleophilic substitution at the chiral center itself, the mechanism of the reaction (e.g., SN1 or SN2) will determine the stereochemical outcome (racemization or inversion of configuration, respectively). Given the structure, reactions directly at the chiral carbon are less likely than reactions at the functional groups.
Applications of 4 Amino 2 Methylbutane 1 Thiol As a Building Block in Complex Molecule Synthesis
Precursor in Peptide and Peptidomimetic Chemistry
The dual functionality of an amino group and a thiol group within the same molecule theoretically positions 4-Amino-2-methylbutane-1-thiol as a candidate for constructing complex peptide and peptidomimetic structures. Aminothiols are crucial in various bioconjugation and synthetic strategies.
Incorporation into Peptide Chains via Ligation Methodologies
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. This method involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. The thiol group of this compound could, in principle, be utilized in variations of this chemistry. However, there is no specific data in the reviewed literature demonstrating the use of this compound in NCL or other ligation methodologies. General studies on peptide synthesis often focus on proteinogenic amino acids or more commonly studied synthetic analogs. nih.govalbany.edunih.gov
Synthesis of Thiol-Containing Amino Acid Derivatives
The synthesis of non-natural, thiol-containing amino acids is a significant area of research for creating novel peptides with unique properties. nih.gov These derivatives can be used to introduce specific functionalities, create new structural motifs, or enhance biological activity. While methods exist for the synthesis of various thiolated amino acids, no specific synthetic routes starting from or leading to derivatives of this compound have been documented in the available scientific literature.
Ligand Design and Coordination Chemistry
The ability of aminothiols to act as bidentate ligands, coordinating to metal centers through both the nitrogen and sulfur atoms, makes them attractive for applications in coordination chemistry and catalysis.
Development of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are essential for enantioselective synthesis, a critical process in the pharmaceutical industry. Amino acids and their derivatives are often used as readily available sources of chirality for ligand design. mdpi.com The stereocenter at the second carbon of this compound suggests its potential as a chiral building block for asymmetric catalysts. However, searches for its application in developing chiral ligands for asymmetric catalysis did not yield any specific examples. The development of such ligands is an active area of research, with a focus on creating catalysts that are both highly efficient and selective. nih.govnih.gov
Metal Complexation Studies and Stoichiometry
The coordination behavior of thiol-containing amino acids with various metal ions has been a subject of study, given their relevance in bioinorganic chemistry and materials science. researchgate.net These studies typically investigate the formation of metal complexes, their stoichiometry, and their structural characteristics. No specific metal complexation studies or stoichiometric determinations involving this compound have been reported.
Structure-Activity Relationships in Ligand Performance
Understanding the relationship between the structure of a ligand and its performance in a catalytic reaction is crucial for the rational design of new and improved catalysts. Such studies involve systematically modifying the ligand's structure and evaluating the impact on catalytic activity and selectivity. Due to the lack of reported applications of this compound as a ligand, no structure-activity relationship studies are available for this compound.
Foundation for Heterocyclic Compound Synthesis
The bifunctional nature of this compound, containing both a nucleophilic amine and a thiol group, theoretically makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Formation of Sulfur- and Nitrogen-Containing Heterocycles
The presence of both sulfur and nitrogen atoms allows for the construction of a variety of heterocyclic rings. The amino group can react with carbonyl compounds (aldehydes, ketones, esters, etc.) to form imines or amides, while the thiol group can undergo reactions such as addition to double bonds or displacement of leaving groups. The intramolecular reaction between these two functionalities or their derivatives is a common strategy for forming heterocyclic rings. For instance, reaction with a dicarbonyl compound could potentially lead to the formation of a seven-membered ring containing both sulfur and nitrogen.
Derivatization for Enhanced Functionality
The amino and thiol groups in this compound can be readily derivatized to introduce new functional groups and tailor the molecule for specific synthetic targets. For example, the amine can be acylated, alkylated, or converted to a sulfona-mide. The thiol can be oxidized to a disulfide or a sulfonic acid, or it can be alkylated to form a thioether. These derivatizations can alter the reactivity and solubility of the molecule, as well as provide handles for further transformations.
Scaffold for Macromolecular and Polymer Synthesis
In principle, this compound could serve as a monomer or a chain-transfer agent in the synthesis of polymers. The amino and thiol groups offer two points of reactivity for polymerization reactions. For example, it could potentially be used in the synthesis of polyamides, polythioesters, or polyurethanes. The thiol group could also participate in thiol-ene "click" chemistry, a highly efficient method for polymer synthesis and modification. The methyl group on the butane (B89635) backbone could influence the physical properties of the resulting polymers, such as their crystallinity and thermal stability.
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Amino-2-methylbutane-1-thiol, both ¹H and ¹³C NMR, along with advanced two-dimensional methods, provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, a predictable pattern of signals would emerge. The protons of the primary amine (-NH₂) and the thiol (-SH) group are exchangeable with deuterium, and their signals would disappear upon adding D₂O to the sample, confirming their identity. libretexts.org The chiral center at the C2 position renders the two protons on the C1 carbon (the -CH₂-SH group) diastereotopic, meaning they are chemically non-equivalent and would likely appear as two separate signals, each split by the other and by the proton on C2.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, five unique signals are expected, corresponding to the five carbon atoms in the molecule. docbrown.info The chemical shifts of these carbons are influenced by the attached functional groups, with the carbons bonded to the electronegative nitrogen and sulfur atoms appearing further downfield. openstax.org The analysis of ¹³C chemical shifts can be particularly sensitive to the redox state of the sulfur atom. nih.gov
Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the final regiochemical and stereochemical assignments. COSY reveals which protons are coupled (i.e., on adjacent carbons), while HSQC correlates each proton signal with the carbon signal to which it is directly attached. These methods allow for the unambiguous assignment of every proton and carbon in the molecular skeleton.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CH₂SH) | ~2.5 (diastereotopic) | Doublet of doublets (dd) | ~25-35 |
| C2 (-CH) | ~1.8 - 2.2 | Multiplet (m) | ~30-40 |
| C3 (-CH₂) | ~1.5 - 1.7 | Multiplet (m) | ~35-45 |
| C4 (-CH₂NH₂) | ~2.7 - 3.0 | Triplet (t) | ~40-50 |
| 2-CH₃ | ~0.9 - 1.1 | Doublet (d) | ~15-25 |
| -SH | ~1.3 - 1.6 | Triplet (t) | - |
| -NH₂ | ~1.2 - 2.0 (broad) | Singlet (s) | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine and thiol functionalities. A primary amine is identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, resulting from symmetric and asymmetric N-H stretching vibrations. libretexts.orgopenstax.org Additionally, an N-H bending vibration typically appears around 1580-1650 cm⁻¹. orgchemboulder.com The thiol group is characterized by a weak but sharp S-H stretching band near 2550 cm⁻¹. rsc.orgmdpi.com The aliphatic C-H bonds would produce strong stretching absorptions just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H stretching vibration, while weak in the IR spectrum, can be more readily observed in the Raman spectrum. rsc.org Furthermore, the C-S stretching vibration appears in the 600-700 cm⁻¹ region. rsc.org Raman spectroscopy is particularly effective for studying sulfur-containing compounds, and techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to probe the molecule's interaction with metal surfaces. spiedigitallibrary.orgacs.org
Table 2: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Asymmetric Stretch | IR | ~3350 - 3450 | Medium |
| Amine (-NH₂) | N-H Symmetric Stretch | IR | ~3300 - 3350 | Medium |
| Amine (-NH₂) | N-H Bend (Scissoring) | IR | ~1580 - 1650 | Medium to Strong |
| Thiol (-SH) | S-H Stretch | IR, Raman | ~2550 | Weak (IR), Medium (Raman) |
| Alkyl (C-H) | C-H Stretch | IR | ~2850 - 2960 | Strong |
| Alkyl (C-H) | C-H Bend | IR | ~1375 - 1465 | Medium |
| C-N Bond | C-N Stretch | IR | ~1020 - 1250 | Weak to Medium |
| C-S Bond | C-S Stretch | Raman | ~600 - 700 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. The molecular formula of this compound is C₅H₁₃NS, giving it a monoisotopic mass of approximately 119.082 Da.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of daughter ions. nih.govsfrbm.org The fragmentation of this compound is expected to follow predictable pathways for amines and thiols. Common fragmentation includes alpha-cleavage (breaking the C-C bond adjacent to the heteroatom) and the loss of small neutral molecules like ammonia (B1221849) (NH₃) or hydrogen sulfide (B99878) (H₂S). nih.gov For instance, cleavage alpha to the nitrogen atom could result in the loss of a propylthiol radical or the formation of an iminium ion.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 119 | [M]⁺ | Molecular Ion |
| 102 | [M - NH₃]⁺ | Loss of ammonia |
| 86 | [M - SH]⁺ | Loss of sulfhydryl radical |
| 72 | [CH₂(CH₂)₂NH₂]⁺ | Alpha-cleavage at C2-C3 bond |
| 44 | [CH₂=NH₂]⁺ | Cleavage at C3-C4 bond |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govwikipedia.org This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
To perform this analysis, a high-quality single crystal of this compound or a suitable salt derivative would be required. The process involves exposing the crystal to a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org For a chiral compound like this compound, crystallographic analysis of a single enantiomer can also determine its absolute configuration (i.e., whether it is the R or S enantiomer) without ambiguity. nih.gov While no crystal structure for this specific compound is publicly available, this method remains the gold standard for obtaining unequivocal structural data, provided a suitable crystal can be grown.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment
The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules.
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light. mdpi.com As a chiral molecule, this compound will exhibit an ECD spectrum. The sign and magnitude of the Cotton effects in the ECD spectrum are unique to a specific enantiomer. This makes ECD a powerful tool for assessing the enantiomeric purity of a sample.
Furthermore, the experimental ECD spectrum can be compared with spectra predicted by theoretical calculations (such as time-dependent density functional theory, TD-DFT) to assign the absolute configuration of the chiral center. acs.orgnih.gov While the intrinsic chromophores (-NH₂ and -SH) have absorptions in the far-UV region, their presence in the chiral environment allows for a distinct chiroptical signature that is invaluable for stereochemical analysis. nanoge.org
Theoretical and Computational Investigations
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
For any proposed reaction involving 4-Amino-2-methylbutane-1-thiol, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For example, in a nucleophilic substitution reaction where the thiol group attacks an electrophile, the transition state would involve the partial formation of the new S-C bond and the partial breaking of the bond to the leaving group. youtube.comyoutube.com Calculations would provide the geometry and energy of this transient species. Similarly, reactions involving the amino group can be modeled. The relative activation energies for reactions at the thiol versus the amino group can be compared to predict the regioselectivity of a reaction.
By mapping the entire reaction pathway, from reactants through transition states to products, a detailed understanding of the reaction mechanism can be achieved. This includes identifying any intermediate species, which are local energy minima along the reaction coordinate.
For instance, the addition of the thiol group to an activated alkene (a Michael addition) would proceed through a transition state to form a carbanionic intermediate, which is then protonated to give the final product. rsc.org Computational modeling can map the potential energy surface of this entire process, providing insights into the factors that control the reaction's feasibility and outcome. acs.orgwikipedia.orgusm.edu These models can also explore competing reaction pathways, such as radical-mediated additions, to determine the most likely mechanism under different conditions. nih.govrsc.org
Acidity and Basicity Predictions (pKa) of the Thiol and Amino Functionalities
The acidity of the thiol group (-SH) and the basicity of the amino group (-NH2) in this compound are critical determinants of its chemical and biological behavior. Computational chemistry provides powerful tools to predict these properties, offering insights that complement experimental measurements. Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed for accurate pKa predictions. nih.govresearchgate.net
The prediction of pKa values involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the thiol group and the protonation of the amino group. These calculations are typically performed using a thermodynamic cycle that involves the gas-phase deprotonation/protonation energy and the solvation free energies of the species involved.
A common approach involves the use of sophisticated DFT functionals, such as M06-2X, which have demonstrated high accuracy in predicting the pKa of thiols. researchgate.netrsc.org The choice of the basis set, for instance, 6-311++G(2df,2p), is also crucial for obtaining reliable results. researchgate.net Furthermore, to accurately model the behavior in a solvent like water, continuum solvation models like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) are utilized. researchgate.netwayne.edu For even greater accuracy, explicit solvent molecules can be included in the computational model to account for specific hydrogen bonding interactions with the thiol and amino groups. wayne.edu
The predicted pKa values for the thiol and amino groups in this compound would be influenced by the electron-donating effect of the alkyl chain. The methyl group at the 2-position may also exert a minor inductive effect. The proximity of the amino group to the thiol group can lead to intramolecular hydrogen bonding, which can influence the acidity of the thiol.
Below is a hypothetical table illustrating the kind of data that would be generated from such computational studies. The values presented are representative and based on typical ranges for primary thiols and amines.
Table 1: Predicted pKa Values for Functional Groups in this compound Hypothetical data for illustrative purposes.
| Functional Group | Predicted pKa (in water at 298 K) | Computational Method |
|---|---|---|
| Thiol (-SH) | 10.5 ± 0.5 | DFT (M06-2X/6-311++G(2df,2p)) with SMD solvation |
Molecular Dynamics Simulations for Conformational Space Exploration
The flexibility of the butyl chain in this compound allows it to adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. mun.ca By simulating the atomic motions of the molecule over time, MD provides a detailed picture of the accessible conformations and their relative stabilities. nih.govnih.gov
An MD simulation begins with an initial structure of the molecule, which is then subjected to a chosen force field (e.g., AMBER, CHARMM) that describes the potential energy of the system as a function of its atomic coordinates. The simulation then numerically integrates Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. These simulations can be performed with the molecule in a vacuum or, more realistically, surrounded by explicit solvent molecules to mimic its behavior in solution. mun.ca
Analysis of the MD trajectory allows for the identification of low-energy, stable conformations. mdpi.com This is often achieved by clustering the snapshots from the trajectory based on structural similarity. The relative populations of these conformational clusters can then be estimated based on the time the molecule spends in each state, providing insights into the conformational preferences of the molecule. Key dihedral angles along the carbon backbone are monitored to characterize the different conformations. For this compound, the key dihedral angles would be around the C1-C2, C2-C3, and C3-C4 bonds.
The results of such a simulation can reveal, for example, whether the molecule prefers an extended, linear conformation or a more compact, folded conformation where the thiol and amino groups are in proximity, potentially stabilized by an intramolecular hydrogen bond. This information is crucial for understanding how the molecule might interact with biological targets. mun.ca
The following table provides a hypothetical representation of the major conformers of this compound that could be identified through molecular dynamics simulations.
Table 2: Hypothetical Major Conformers of this compound from Molecular Dynamics Simulation Hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Population (%) | Key Feature |
|---|---|---|---|
| 1 | ~180° (anti-periplanar) | 60% | Extended conformation |
| 2 | ~60° (gauche) | 30% | Folded conformation, potential for H-bonding |
Future Directions in Research on 4 Amino 2 Methylbutane 1 Thiol
Development of Green and Sustainable Synthetic Routes
The chemical industry's increasing emphasis on sustainability necessitates the development of environmentally benign synthetic methods. Traditional syntheses of aminothiols often rely on hazardous reagents and generate significant waste. Future research will likely focus on creating "green" pathways to 4-Amino-2-methylbutane-1-thiol that align with the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and avoidance of toxic solvents.
Key research objectives in this area include:
Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis could offer high selectivity and milder reaction conditions. For instance, engineered enzymes could be developed for the specific amination or thiolation of a bio-based precursor. The production of the antimalarial drug artemisinin (B1665778) via fermentation of genetically engineered yeast serves as a powerful example of the potential of biotechnological routes.
Catalyst-Free Reactions in Eco-Friendly Solvents: Inspired by syntheses of other aminothiophenes, pathways that use water as a solvent and are activated by non-toxic means like ultrasound could be explored. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhancing safety and efficiency, which is particularly important when handling odorous and reactive thiol compounds. This approach has been successfully used in the synthesis of various active pharmaceutical ingredients.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Traditional Approach | Potential Green Alternative | Key Advantages of Green Route |
| Thiol Introduction | Use of hazardous reagents like H₂S or sodium hydrosulfide (B80085). | Reaction with potassium thioacetate (B1230152) followed by hydrolysis. | Avoids highly toxic and gaseous reagents, better handling. |
| Amine Introduction | Reductive amination using metal hydrides. | Biocatalytic transamination or enzymatic reduction. | High stereoselectivity, aqueous conditions, biodegradable catalysts. |
| Solvent | Volatile organic solvents (e.g., THF, Diethyl ether). | Water, supercritical CO₂, or bio-based solvents. nih.gov | Reduced environmental impact, lower toxicity, improved safety. |
| Process | Batch processing with significant workup steps. | Continuous flow synthesis. | Enhanced safety, better scalability, improved process control. |
Exploration of Novel Catalytic Transformations
The dual functionality of this compound makes it a versatile substrate for novel catalytic transformations. Future research can explore its participation in reactions that selectively target either the amine or the thiol, or that involve both groups in a concerted fashion.
Synergistic catalysis, which combines different catalytic modes (e.g., aminocatalysis and metal catalysis), could unlock new reaction pathways. nih.gov For example, the amino group could be temporarily converted into an iminium ion to activate one part of a molecule, while the thiol group coordinates to a metal catalyst to perform a separate transformation. nih.govacs.org Research could focus on developing catalysts that facilitate intramolecular cyclizations, cascade reactions to build complex heterocyclic structures, or polymerization reactions. Grinding a solid heterogeneous catalyst to increase its surface area is a fundamental principle that can be applied to enhance the rate of such transformations. docsity.com
Design of Advanced Ligand Architectures
The ability of both the sulfur and nitrogen atoms in this compound to coordinate with metal ions makes it an excellent scaffold for designing novel ligands. Future work will likely involve modifying its backbone to create advanced ligand architectures for asymmetric catalysis, materials science, and biomedical applications.
Potential research directions include:
Chiral Ligands: Introducing stereocenters into the ligand backbone can create chiral environments around a metal center, enabling highly enantioselective catalytic reactions.
Bifunctional Ligands: The thiol group can be used as an anchor to bind to a metal nanoparticle surface (e.g., gold), while the amino group can be functionalized to recognize specific biological targets or catalyze reactions at the nanoparticle interface. nih.gov
Click-Chemistry Handles: The amino group can be modified with functionalities that allow for "click" reactions. This would enable the easy attachment of this compound, as part of a larger ligand structure, to proteins, polymers, or surfaces. iris-biotech.de This approach is valuable for creating complex, multifunctional systems. iris-biotech.de
| Ligand Type | Design Principle | Potential Application | Example from Related Systems |
| Asymmetric Catalyst | Incorporation of rigid, sterically demanding chiral auxiliaries onto the aminothiol (B82208) backbone. | Enantioselective C-C bond formation, hydrogenations. | Privileged chiral amines in aminocatalysis. nih.gov |
| Photoaffinity Probe | Attachment of a photoreactive group and a reporter tag (e.g., biotin). | Identifying binding sites in proteins like nucleoside transporters. nih.gov | Biotinylated probes for ENT1 nucleoside transporter. nih.gov |
| Organocatalyst | Creation of a scaffold with tethered thiol and iminium functionalities. | Thioacyl aminolysis and peptide ligation. acs.org | Tetrahydroisoquinoline-derived ambiphilic catalysts. acs.org |
Integration into Supramolecular Assemblies and Functional Materials
Self-assembly is a powerful bottom-up approach to creating complex and functional nanomaterials. nih.gov The hydrogen bonding capabilities of the amino group and the metal-coordinating or disulfide-forming potential of the thiol group make this compound an attractive building block for supramolecular chemistry.
Future research could explore:
Hydrogels: Covalent or non-covalent cross-linking of polymers functionalized with this compound could lead to "smart" hydrogels that respond to stimuli like pH, redox potential, or the presence of metal ions. rsc.org
Nanoparticle Functionalization: The thiol group provides a robust anchor for attaching this molecule to the surface of gold or other noble metal nanoparticles. The terminal amino group can then be used to tune the solubility of the nanoparticles or to attach other functional molecules, such as drugs or targeting agents. nih.gov
Metal-Organic Frameworks (MOFs): As a bifunctional linker, it could be integrated into the structure of MOFs, creating materials with tailored porosity and catalytic activity. The coordination-driven self-assembly between metal ions and organic linkers is a fundamental principle in this field. nih.gov
Synergistic Experimental and Computational Research Paradigms
The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating materials discovery. For a relatively unstudied molecule like this compound, computational methods can provide crucial insights and guide experimental efforts.
Future integrated research would involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometric and electronic structure, reactivity, and the binding energies of its metal complexes. nih.govresearchgate.net This can help in designing effective ligands and catalysts. For example, DFT has been used to study the adsorption of cysteine on gold clusters, revealing a preference for binding via the sulfur atom. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in larger systems, such as its interaction with solvents, its role in the self-assembly of nanomaterials, or its binding within a protein active site. ku.edu This can provide a deep understanding of the dynamics and thermodynamics of these processes. ku.edu
Predictive Modeling for Synthesis: Computational tools can help predict reaction outcomes and optimize conditions for the green synthetic routes discussed earlier, reducing the number of experiments needed.
| Computational Method | Information Gained | Experimental Synergy |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO gaps), reaction mechanisms, binding energies. researchgate.net | Guides catalyst design and helps interpret spectroscopic data. |
| Molecular Dynamics (MD) | Conformational analysis, diffusion coefficients, binding free energies, self-assembly pathways. ku.edu | Informs the design of supramolecular materials and predicts their behavior in solution. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity or material properties based on molecular structure. | Prioritizes synthetic targets for applications like drug design or radioprotection. nih.gov |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for advancements in sustainable chemistry, catalysis, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-2-methylbutane-1-thiol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-amine coupling. For example, reacting 2-methyl-1-bromo-4-aminobutane with thiourea under basic conditions (e.g., NaOH/EtOH) can yield the thiol derivative. Temperature control (50–70°C) and inert atmospheres (N₂) minimize oxidation of the thiol group. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm the presence of the thiol (-SH) proton (~1.5–2.5 ppm in D₂O) and methyl groups.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₃NS₂).
- HPLC : Assess purity using reverse-phase columns (C18, mobile phase: water/acetonitrile with 0.1% TFA) .
Q. What are the key challenges in handling and storing this compound to prevent degradation?
- Methodological Answer : The thiol group is prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. Add stabilizing agents like EDTA to chelate metal ions that catalyze oxidation. Regularly monitor purity via TLC or HPLC .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in disulfide bond formation?
- Methodological Answer : Enantiomers exhibit differential reactivity. For example, (2S)-configured thiols may form disulfides faster due to steric alignment. Use chiral HPLC to separate enantiomers and compare oxidation kinetics (e.g., with H₂O₂ or I₂). Kinetic studies under controlled pH (7.4 PBS buffer) reveal stereospecific rate constants .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.
- Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products interfering with bioassays.
- Dose-Response Studies : Establish EC₅₀ values under varying redox conditions (e.g., glutathione levels) .
Q. How can computational modeling predict the interaction of this compound with enzymatic targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cysteine proteases). Focus on thiol-mediated covalent binding. Validate predictions with mutagenesis (e.g., replacing catalytic cysteine with serine) and kinetic assays .
Q. What are the optimal conditions for studying the compound’s stability in physiological buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
